methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate
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Overview
Description
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a chromen-7-yl moiety. It is often studied for its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate typically involves multi-step organic reactions. The process often starts with the protection of hydroxyl groups to prevent unwanted side reactions. Common protecting groups include benzyl and acetyl groups. The key steps include glycosylation reactions to form the oxane ring and subsequent deprotection steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the chromen-7-yl moiety can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and other organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The chromen-7-yl moiety may interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- **Methyl (2S,3S,4S,5R,6R)-6-[[(2R,4aR,6S,7S,8S,8aR)-8-benzyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[5,6-d][1,3]dioxin-7-yl]oxy]-3,4-dibenzyloxy-5-(4-methoxybenzoyl)oxy-tetrahydropyran-2-carboxylate
- **(2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
- **(2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate is unique due to its specific combination of hydroxyl groups and the chromen-7-yl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H22O11 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C22H22O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-7,14,17-20,22-24,26-28H,8H2,1H3/t14-,17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
VXDMNDDYZSDEEQ-QBUJOIIVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC=C(C=C4)O)O)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
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